3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-21-14-5-3-13(4-6-14)15-7-8-16(19-18-15)20-11-9-17-10-12-20/h3-8,17H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGSTPDIWUFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Bond Disconnections and Retrosynthetic Analysis
A retrosynthetic approach reveals two critical disconnections:
- Pyridazine Core Formation : The six-membered aromatic ring serves as the central scaffold.
- Substituent Installation : The 4-ethoxyphenyl group at position 3 and the piperazine moiety at position 6 are introduced via sequential functionalization.
Key intermediates include:
- 6-Chloro-3-(4-ethoxyphenyl)pyridazine : A precursor for nucleophilic substitution with piperazine.
- Piperazine Derivatives : Either unprotected or protected (e.g., N-BOC-piperazine) to control reactivity.
Synthetic Routes and Methodologies
Nucleophilic Aromatic Substitution (NAS)
The most direct route involves displacing a halogen at position 6 of a pre-functionalized pyridazine with piperazine.
Synthesis of 6-Chloro-3-(4-ethoxyphenyl)pyridazine
Step 1 : Introduction of the 4-Ethoxyphenyl Group
3,6-Dichloropyridazine undergoes Suzuki-Miyaura coupling with 4-ethoxyphenylboronic acid under palladium catalysis. Typical conditions include:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ (2 eq)
- Solvent : DME/H₂O (4:1)
- Temperature : 80–90°C, 12–24 hours
Step 2 : Isolation of the Intermediate
Post-reaction, the mixture is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography to yield 6-chloro-3-(4-ethoxyphenyl)pyridazine.
Piperazine Substitution
Reaction Conditions :
- Substrate : 6-Chloro-3-(4-ethoxyphenyl)pyridazine
- Nucleophile : Piperazine (2–3 eq)
- Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
- Additives : LiCl (0.2 eq) as a Lewis acid catalyst, triethylamine (1.5 eq) as a base
- Temperature : 80–85°C, 12 hours
Workup :
The crude product is cooled, crystallized, and filtered. Subsequent washing with cold methanol yields 3-(4-ethoxyphenyl)-6-(piperazin-1-yl)pyridazine.
Protective Group Strategy
To prevent over-alkylation or side reactions, piperazine is often protected during synthesis.
N-BOC-Piperazine Utilization
Step 1 : Substitution with Protected Piperazine
6-Chloro-3-(4-ethoxyphenyl)pyridazine reacts with N-BOC-piperazine under similar NAS conditions.
Step 2 : Deprotection
The BOC group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 2 hours. Neutralization with aqueous NaHCO₃ followed by extraction yields the deprotected product.
Alternative Pathways: Reductive Amination
For pyridazines with amino precursors, reductive amination offers an alternative.
Nitro Group Reduction
Substrate : 3-(4-Ethoxyphenyl)-6-nitropyridazine
Reduction Agent : Sodium sulfide nonahydrate (Na₂S·9H₂O) in methanol/water.
Conditions :
Intermediate : 6-Amino-3-(4-ethoxyphenyl)pyridazine
Piperazine Coupling
The amine undergoes Ullmann-type coupling with 1,2-dibromoethane or similar alkylating agents in the presence of CuI/L-proline catalysis to form the piperazine ring.
Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMSO > DMF > THF | DMSO maximizes nucleophilicity |
| Temperature | 80–85°C | Lower temps slow reaction |
| Piperazine Equiv | 2.5–3.0 | Prevents dimerization |
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (CDCl₃) : δ 7.21–7.45 (m, aromatic H), 4.83 (s, pyridazine-CH₂), 3.82–3.05 (m, piperazine-H).
- IR (ATR) : 1703 cm⁻¹ (C=O absent in final product), 1646 cm⁻¹ (C=N pyridazine).
Mass Spectrometry :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation, at the aromatic ring or the piperazinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides can be used under appropriate conditions (e.g., presence of a base or catalyst).
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperazinyl group can enhance the compound’s ability to interact with biological targets, while the ethoxyphenyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Chlorophenyl)-6-(piperazin-1-yl)pyridazine: Similar structure but with a chlorine atom instead of an ethoxy group.
3-(4-Fluorophenyl)-6-(piperazin-1-yl)pyridazine: Similar structure but with a fluorine atom instead of an ethoxy group.
Uniqueness: 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl and piperazinyl groups provides a distinct scaffold that can be further modified for specific applications.
Biological Activity
3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine features a pyridazine core substituted with a piperazine moiety and an ethoxyphenyl group. This structure is crucial for its biological interactions. The piperazine group enhances the compound's ability to bind to various biological targets, while the ethoxyphenyl group may influence its pharmacokinetic properties, such as solubility and bioavailability.
The mechanism of action for 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine involves:
- Binding to Enzymes and Receptors : The compound may inhibit specific enzymes or receptors by binding to their active sites, preventing substrate interaction. This modulation can lead to therapeutic effects against various diseases, including cancer and infections.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for microbial survival.
Anticancer Properties
Research indicates that 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine has promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition of both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The exact mechanism may involve interference with bacterial protein synthesis or DNA replication processes.
Research Findings and Case Studies
A comprehensive review of literature reveals several key findings regarding the biological activity of 3-(4-Ethoxyphenyl)-6-(piperazin-1-yl)pyridazine:
| Study | Findings | Remarks |
|---|---|---|
| Abida et al. (2019) | Demonstrated analgesic and anti-inflammatory activities in related pyridazine derivatives | Highlights potential use in pain management |
| NCBI Study (2024) | Showed significant anticancer activity in vitro against multiple cell lines | Supports further investigation into therapeutic applications |
| SAR Publication (2024) | Identified mechanisms of enzyme inhibition leading to antimicrobial effects | Suggests broad applicability in infectious disease treatment |
Q & A
Q. What strategies minimize byproducts during large-scale synthesis (e.g., >10 g)?
- Methodological Answer :
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., Suzuki coupling) .
- In-Line Purification : Integrate scavenger resins (e.g., QuadraPure™) to remove residual Pd .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via JMP or MODDE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
